4-Methyl-5-phenyl-1H-pyrazol-1-amine
Description
4-Methyl-5-phenyl-1H-pyrazol-1-amine is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Properties
CAS No. |
830321-34-1 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-5-phenylpyrazol-1-amine |
InChI |
InChI=1S/C10H11N3/c1-8-7-12-13(11)10(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |
InChI Key |
QXVWOQFYTRIETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-phenyl-1H-pyrazol-1-amine can be synthesized through several methods. One common approach involves the refluxing of a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-5-phenyl-1H-pyrazol-1-amine and its derivatives have been investigated for their potential therapeutic properties. They exhibit a wide range of biological activities:
- Anticancer Activity: Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) through mechanisms involving enzyme inhibition and receptor interaction .
- Antimicrobial Properties: Pyrazole derivatives demonstrate significant antimicrobial activity against various bacterial strains, making them potential candidates for new antibiotics .
Case Study: Anticancer Evaluation
A study evaluated the anticancer effects of several derivatives on MCF-7 cells using an MTT assay. The results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .
Biological Activities
The compound has been reported to possess various biological activities, including:
- Anti-inflammatory
- Analgesic
- Antiviral
These activities are attributed to the compound's ability to interact with specific molecular targets, leading to therapeutic effects .
Table: Biological Activities of Pyrazole Derivatives
| Activity Type | Example Derivative | Effect |
|---|---|---|
| Anticancer | 4-(4-(Dimethylamino)benzylidene) | Inhibits MCF-7 cells |
| Anti-inflammatory | N-substituted pyrazoles | Reduces edema |
| Antimicrobial | 1-acetyl-3,5-diphenyl-pyrazole | Effective against E. coli |
Industrial Applications
In addition to medicinal uses, this compound is utilized in the development of agrochemicals and other industrial products. Its derivatives are being explored for their potential use in formulating pesticides and herbicides due to their biological activity against pests and pathogens .
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-1H-pyrazol-1-amine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Methyl-5-phenyl-1H-pyrazol-1-amine can be compared with other similar compounds, such as:
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another related compound with variations in the substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Biological Activity
4-Methyl-5-phenyl-1H-pyrazol-1-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.
| Property | Value |
|---|---|
| CAS No. | 830321-34-1 |
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 4-methyl-5-phenylpyrazol-1-amine |
| InChI Key | QXVWOQFYTRIETE-UHFFFAOYSA-N |
Synthesis Methods
This compound can be synthesized through various methods, including:
- Refluxing p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol.
- Utilization of biocatalysts , such as magnetic aminated starch (MAST), which can enhance yield and reduce reaction time significantly .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, a study evaluating the efficacy of related compounds showed significant inhibition of growth in various cancer cell lines:
| Compound Type | Cell Line | IC50 (nM) |
|---|---|---|
| Doxorubicin | MCF-7 | 225.2 ± 64.2 |
| 4-Methyl-5-phenyl derivatives | MCF-7 | ~150 μg/mL (24h) |
| MDA-MB-231 | 87.7 ± 10.6 |
The findings suggest that these derivatives have lower toxicity towards normal cells compared to conventional chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to anticancer properties, studies have shown that this compound and its derivatives possess antimicrobial effects against various pathogens. The mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in bacteria and fungi .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound may bind to receptors implicated in tumor growth and survival.
Study on Anticancer Efficacy
A recent study evaluated the effects of synthesized pyrazolone derivatives on breast cancer cell lines (MCF-7). The results demonstrated that these compounds could significantly reduce cell viability while maintaining higher viability in normal fibroblast cells, highlighting their potential for selective anticancer therapy .
Comparative Studies with Similar Compounds
Comparative analysis with other pyrazole derivatives revealed that structural modifications can greatly influence biological activity. For example, compounds with different substituents at the N1 position showed varying degrees of anticancer efficacy and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
